N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
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Overview
Description
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
- 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
Uniqueness
N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3O2S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H19N3O2S2/c23-13-16-15-9-4-5-10-17(15)29-22(16)25-20(19(26)18-11-6-12-28-18)24-21(27)14-7-2-1-3-8-14/h1-3,6-8,11-12,20,25H,4-5,9-10H2,(H,24,27) |
InChI Key |
JXCHIXDMOYMZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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